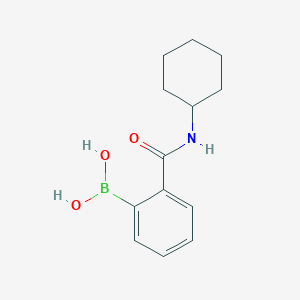
(2-(Cyclohexylcarbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(cyclohexylamino)carbonyl]phenyl]boronic acid are boronic acid derivatives that have garnered interest in various fields of scientific research. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl or cyclohexylamino carbonyl group. The unique structural features of these compounds make them valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(cyclohexylamino)carbonyl]phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Cyclohexylcarbamoyl or Cyclohexylamino Carbonyl Group: The phenylboronic acid intermediate is then reacted with cyclohexyl isocyanate or cyclohexylamine in the presence of a suitable catalyst to introduce the cyclohexylcarbamoyl or cyclohexylamino carbonyl group.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of boronic esters or alcohols.
Substitution: These compounds can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Boronic acids, borates.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
These compounds are used as intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. They are valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Biology and Medicine
In medicinal chemistry, these compounds are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy. Their ability to form reversible covalent bonds with active site residues makes them attractive candidates for drug development.
Industry
In the material science industry, these compounds are used in the development of advanced materials, such as polymers and nanomaterials, due to their ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic threonine residue in the proteasome active site, blocking its activity and leading to the accumulation of ubiquitinated proteins, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the cyclohexylcarbamoyl or cyclohexylamino carbonyl group.
Cyclohexylboronic Acid: A boronic acid derivative with a cyclohexyl group directly attached to the boron atom.
[2-(Aminomethyl)phenyl]boronic Acid: A boronic acid derivative with an aminomethyl group attached to the phenyl ring.
Uniqueness
The presence of the cyclohexylcarbamoyl or cyclohexylamino carbonyl group in [2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(Cyclohexylamino)carbonyl]phenyl]boronic acid imparts unique steric and electronic properties, enhancing their reactivity and specificity in various chemical reactions. This makes them more versatile and effective in applications such as enzyme inhibition and material synthesis compared to simpler boronic acid derivatives.
Properties
Molecular Formula |
C13H18BNO3 |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
[2-(cyclohexylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,8-10,17-18H,1-3,6-7H2,(H,15,16) |
InChI Key |
FXSJIICSMLOPHM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)NC2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




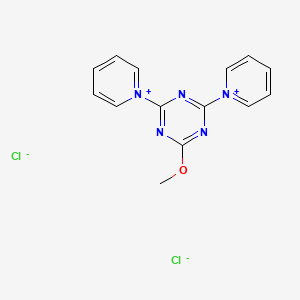
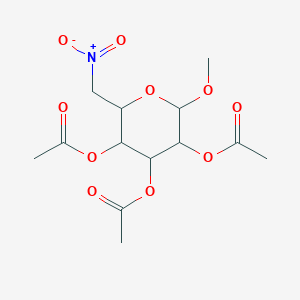
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
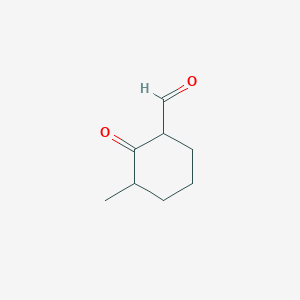
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
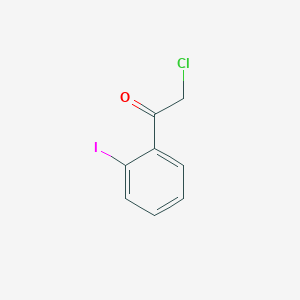
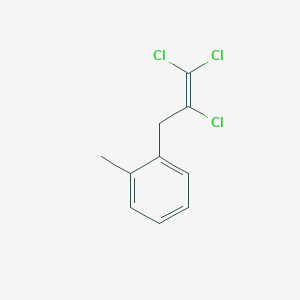
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
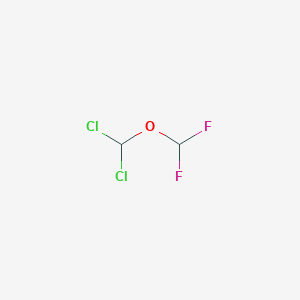
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
